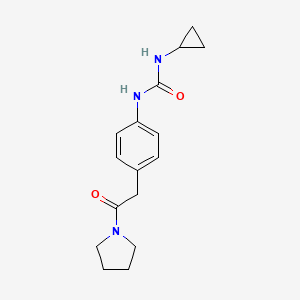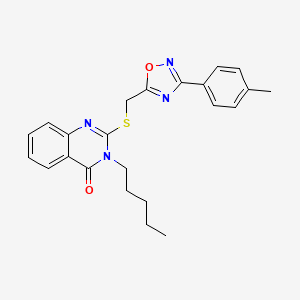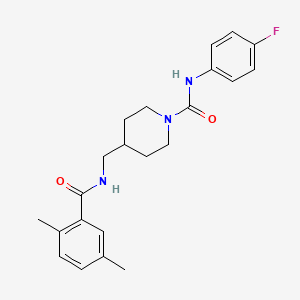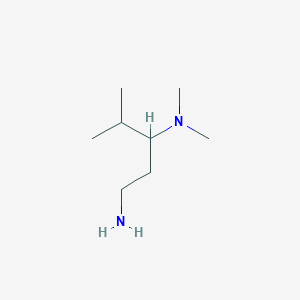![molecular formula C17H16N4O B2656282 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097856-91-0](/img/structure/B2656282.png)
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the Infrared (IR) spectrum of the compound can provide information about the functional groups present .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide and its derivatives have been studied for their antiproliferative activity. For example, ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, closely related compounds, have shown promising antiproliferative activity against human lung carcinoma cells. These compounds can induce intrinsic apoptotic pathways by activating p53 and can activate the TRAIL-inducing death pathway. This activity is achieved through the promotion of DR4 and DR5 death receptors, downregulation of c-FLIPL, and caspase-8 activation (Raffa et al., 2019).
Synthesis and Mechanistic Studies
The compound and its related benzamide derivatives have been a subject of interest in synthetic chemistry. For instance, the synthesis and characterization of similar compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride, and their reactions with various amines, have been explored. These studies provide insights into the mechanisms of reactions and the formation of new compounds, contributing to the development of novel therapeutic agents (Yıldırım et al., 2005).
Molecular Hybridization and Medicinal Chemistry
The compound's derivatives have been utilized in molecular hybridization to design novel inhibitors for therapeutic applications. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed via molecular hybridization, have been evaluated for their antituberculosis activity. This demonstrates the compound's potential utility in medicinal chemistry for the development of novel pharmacological agents (Jeankumar et al., 2013).
Antiviral Activity
Some derivatives of this compound have been investigated for their antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. These findings open up possibilities for the use of these compounds in the treatment of viral infections (Hebishy et al., 2020).
Kinase Inhibition
Derivatives of the compound have been proposed as kinase inhibitors. For example, 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been synthesized and evaluated as BCR-ABL tyrosine kinase inhibitors. These compounds have shown potential in the treatment of chronic myelogenous leukemia (Hu et al., 2015).
Zukünftige Richtungen
The future directions for research on “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” could include further exploration of its potential biological activities, such as its anti-tubercular activity . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action.
Eigenschaften
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-8,11-13H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLRMTCOCZZQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2656201.png)


![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)


![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)